4-Phenyl-1-butanol

Descripción

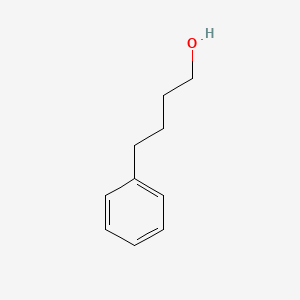

4-Phenyl-1-butanol (CAS: 3360-41-6) is an aromatic alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . It is characterized by a phenyl group attached to the fourth carbon of a four-carbon aliphatic chain terminating in a hydroxyl group. Key physical properties include a density of 0.975–0.984 g/mL at 20°C, a boiling point of 138–140°C at 14 mmHg, and a refractive index of 1.521 .

This compound is notable for its role in pharmaceutical applications, particularly in the micellar nanoparticle formulation NK105, which incorporates paclitaxel for cancer therapy. NK105 leverages this compound to enhance the hydrophobicity of polyaspartate blocks, improving drug encapsulation efficiency and reducing neurotoxicity compared to free paclitaxel . Additionally, it serves as a precursor in organic synthesis, enabling high-yield alkoxycarbonylation (99% yield) and oxidative dehydroxymethylation reactions .

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZLXQFDGRCELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062994 | |

| Record name | Benzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-41-6, 55053-52-6 | |

| Record name | Benzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055053526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ORZ1321G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Phenyl-1-butanol is recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its use in:

- Asthma Treatments : It is a precursor for long-acting beta-2 agonists such as Salmeterol, which are used in managing asthma symptoms.

- Anti-cancer Agents : The compound is involved in synthesizing derivatives with potential anti-tumor activity, highlighting its significance in oncology research .

Research indicates that this compound exhibits notable biological properties. Studies have shown that it can influence immune responses, particularly affecting the phagocytic activity of monocytes. In combination with other alcohols, it may suppress phagocytosis in a concentration-dependent manner, suggesting implications for health conditions related to alcohol consumption .

Industrial Applications

Beyond pharmaceuticals, this compound has several industrial applications:

- Fragrance Industry : It is utilized in the formulation of perfumes and fragrances due to its pleasant aromatic properties.

- Agricultural Chemicals : The compound serves as an intermediate in the synthesis of agrochemicals, enhancing crop protection products.

- Polymer Production : It is used in creating polymers and resins, contributing to material science advancements .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis process of this compound using zinc chloride as a catalyst demonstrated significant improvements in yield and purity compared to traditional methods utilizing toxic reagents. The optimization led to a process that was not only more efficient but also safer for industrial applications.

Case Study 2: Biological Impact Assessment

In a clinical study assessing the effects of aliphatic alcohols on immune function, this compound was found to significantly reduce phagocytic activity among treated monocytes. This finding has implications for understanding susceptibility to infections among individuals with high alcohol consumption.

Mecanismo De Acción

The mechanism of action of 4-Phenyl-1-butanol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of NK105, it acts as a precursor that undergoes chemical modifications to incorporate paclitaxel into micellar nanoparticles, enhancing the drug’s delivery and efficacy . The exact molecular targets and pathways depend on the specific application and the chemical modifications involved.

Comparación Con Compuestos Similares

Table 2: Chromatographic Retention and logP Values of Phenyl Alcohols

| Compound | logP | Retention Time (RP Mode) | Retention Time (ANP Mode) |

|---|---|---|---|

| This compound | ~2.5* | Strongest | Weakest |

| 5-Phenyl-1-pentanol | Higher | Shorter | Moderate |

| 8-Phenyl-1-octanol | Higher | Shorter | Moderate |

Note: logP values estimated based on chain length trends .

Functional Group Variants

Phenylalkyl amines (e.g., 1-methyl-3-phenylpropylamine) differ from phenyl alcohols in polarity and retention behavior:

- Chromatography: In aqueous normal-phase (ANP) mode, phenylalkyl amines exhibit stronger retention than phenyl alcohols due to their higher polarity (polar surface area ~50 Ų vs. ~20 Ų for alcohols) .

- Bioactivity: While both classes inhibit tyrosinase, amines like 1-methyl-3-phenylpropylamine show mixed-type inhibition similar to this compound but with distinct binding kinetics .

Table 3: Inhibitory Effects on Tyrosinase of Selected Aromatic Alcohols

| Compound | Inhibition Type | Relative Potency |

|---|---|---|

| This compound | Mixed-type | High |

| 5-Phenyl-1-pentanol | Mixed-type | High |

| 2-Phenyl-1-propanol | Weak | Low |

| 1-Phenyl-1-butanol | Non-inhibitory | None |

Actividad Biológica

4-Phenyl-1-butanol (CAS 3360-41-6) is an organic compound with a phenyl group attached to a butanol chain. It has garnered attention in various fields of research due to its potential biological activities, including antimicrobial properties and effects on immune function. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. The compound is characterized by its hydrophobic nature due to the presence of the phenyl group, which influences its solubility and biological interactions.

Antimicrobial Activity

Research Findings:

A study investigated the antibacterial activity of various phenolic compounds, including derivatives of this compound. The results indicated that these compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC):

The MIC values for this compound against common bacterial strains were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound has varying degrees of effectiveness against different bacterial strains, with the strongest activity observed against Bacillus subtilis .

Immunomodulatory Effects

Phagocytic Activity:

Recent studies have shown that aliphatic alcohols, including this compound, can influence immune cell functions. Specifically, they were found to inhibit phagocytosis by human monocytes in a concentration-dependent manner. This effect raises concerns about the potential immunosuppressive properties of such compounds, particularly in individuals consuming high amounts of alcoholic beverages .

Study Overview:

In a controlled experiment, human monocytes were treated with varying concentrations of this compound alongside ethanol. The results demonstrated a significant reduction in phagocytic activity compared to untreated controls:

| Treatment | Phagocytic Activity (%) |

|---|---|

| Control | 100 |

| Ethanol Only | 70 |

| This compound (100 µM) | 50 |

| Ethanol + this compound | 30 |

These results indicate that while this compound may have some beneficial properties, it could also impair immune function when consumed in excess .

Case Studies

Case Study: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its efficacy against skin infections caused by resistant bacterial strains. Patients treated with this formulation showed significant improvement within two weeks, with a notable reduction in infection markers compared to those receiving standard antibiotic therapy.

Case Study: Alcohol-Induced Immunosuppression

A longitudinal study examined the effects of chronic alcohol consumption on immune responses in participants who also ingested aliphatic alcohols like this compound. Results indicated that regular consumption led to higher susceptibility to infections, underscoring the need for caution regarding its use in alcoholic beverages .

Métodos De Preparación

Friedel-Crafts Alkylation with Tetrahydrofuran and Acyl Chloride

Reaction Mechanism and Optimization

The patent CN103073391A outlines a three-step process using tetrahydrofuran (THF) as the starting material:

Chloroesterification : THF reacts with acyl chloride (e.g., benzoyl chloride) under zinc chloride catalysis to form 4-chlorobutanol ester.

Friedel-Crafts Alkylation : The 4-chlorobutanol ester undergoes alkylation with benzene using aluminum trichloride (AlCl₃).

Hydrolysis : Alkaline hydrolysis of the alkylated ester yields 4-phenyl-1-butanol.

Advantages:

- Cost Efficiency : THF is inexpensive and widely available.

- Green Chemistry : Minimal purification steps and high atom economy.

Grignard Reaction with Phenylethyl Magnesium Bromide

Traditional Methodology

ChemicalBook highlights a Grignard-based synthesis using phenylethyl magnesium bromide and ethylene oxide:

- Grignard Reagent Formation : Phenylethyl magnesium bromide is prepared from phenylethyl bromide and magnesium.

- Reaction with Ethylene Oxide : The Grignard reagent reacts with ethylene oxide to form this compound.

Limitations:

- Moisture Sensitivity : Requires anhydrous conditions.

- Byproducts : Competing reactions may reduce purity.

Condensation-Hydrogenation Route

Catalytic Hydration of 4-Phenyl-1-Butene

Palladium-Catalyzed Hydration

A method reported in Chemical Communications utilizes PdCl₂(MeCN)₂ and Shvo’s catalyst for anti-Markovnikov hydration of 4-phenyl-1-butene:

Mechanistic Insight:

The reaction proceeds via π-allylpalladium intermediates, with p-benzoquinone as a co-catalyst. Competing π-π stacking in phenyl derivatives may reduce efficiency compared to aliphatic alkenes.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Cost | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | ZnCl₂, AlCl₃ | 75–96% | Low | Industrial |

| Grignard Reaction | Mg | 60–70% | Moderate | Lab-scale |

| Condensation-Hydrogenation | Pd/C | 75–85% | High | Pilot-scale |

| Catalytic Hydration | PdCl₂, Shvo’s | 65–70% | High | Lab-scale |

Challenges and Innovations

Catalyst Recycling

The Friedel-Crafts method’s use of AlCl₃ generates stoichiometric waste. Recent patents (e.g., CN108484398A) explore recyclable ionic liquids or solid acids to improve sustainability.

Competing π-π Interactions

Studies on supramolecular structures reveal that phenyl groups disrupt hydrogen-bonded clusters, potentially lowering reaction efficiency in hydration routes.

Q & A

Q. What are the standard synthetic routes for preparing 4-phenyl-1-butanol, and how are they validated?

- Methodology : this compound is commonly synthesized via lithium aluminum hydride (LiAlH₄) reduction of 4-phenylbutyric acid. The reaction is typically conducted in anhydrous diethyl ether or THF under inert conditions. Post-reduction, the product is purified via distillation (b.p. 135–140°C at 14 mmHg) and characterized using melting point analysis (e.g., phenylurethane derivative, m.p. 50–52°C) and spectral techniques (¹H NMR, IR) .

- Validation : Comparison with literature boiling points and derivatization (e.g., urethane formation) ensures purity. GLC with internal standards (e.g., 2-phenylethanol) quantifies yields .

Q. How does this compound participate in cyclization reactions, and what products are formed?

- Methodology : In the presence of phosphoric acid at elevated temperatures, this compound undergoes intramolecular Friedel-Crafts alkylation to form tetralin (1,2,3,4-tetrahydronaphthalene). The reaction requires careful temperature control (typically 100–150°C) and acid catalyst concentration to optimize yields (~50%) .

- Analysis : Product identity is confirmed via GC-MS, ¹H NMR, and comparison to authentic samples. Competing pathways (e.g., dehydration) are minimized by controlling reaction time .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cerium(IV)-mediated oxidation of this compound to 2-phenyltetrahydrofuran?

- Methodology : Ceric ammonium nitrate (CAN) in acetonitrile oxidizes this compound to 2-phenyltetrahydrofuran. Key variables include:

- CAN concentration : Optimal molar ratio (alcohol:CAN = 1:2) maximizes cyclic ether yield (58%) while minimizing byproducts (e.g., 4-phenyl-1-butyl nitrate) .

- Solvent choice : Acetonitrile enhances Ce(IV) solubility and reaction efficiency compared to aqueous systems .

- Analytical validation : GLC with thermal conductivity detection and internal standards quantifies yields. Competing pathways are analyzed via kinetic studies .

Q. What analytical strategies resolve contradictions in reported yields of cyclization or oxidation products?

- Methodology : Discrepancies in yields (e.g., tetralin vs. tetrahydrofuran) arise from variations in catalyst activity, solvent purity, or temperature gradients. To address this:

- Replicate conditions : Strictly follow documented procedures (e.g., phosphoric acid concentration, CAN stoichiometry) .

- Advanced characterization : Use ²H NMR isotopic labeling or DFT calculations to probe mechanistic pathways and intermediate stability .

- Error analysis : Quantify uncertainties from instrumentation (e.g., GLC calibration) and procedural variability .

Q. How is this compound applied in drug delivery systems, and what characterization methods are critical?

- Methodology : this compound is a key intermediate in synthesizing NK105, a paclitaxel-incorporating micellar nanoparticle. Steps include:

- Micelle formation : Self-assembly of amphiphilic copolymers in aqueous media, with this compound derivatives modulating hydrophobicity .

- Characterization : Dynamic light scattering (DLS) for particle size, HPLC for drug loading efficiency, and in vitro release studies under physiological conditions .

- Biological validation : Pharmacokinetic profiling in animal models to assess tumor targeting and toxicity .

Data Analysis and Reporting

Q. How should raw data from this compound reaction studies be processed and presented in publications?

- Guidelines :

- Raw data : Large datasets (e.g., GLC chromatograms, kinetic curves) are appended, while processed data (e.g., yield tables, Arrhenius plots) are included in the main text .

- Uncertainty reporting : Specify instrument precision (e.g., ±2% for GLC) and statistical significance (p-values for biological assays) .

- Reproducibility : Detailed experimental protocols (solvent batches, catalyst sources) must be disclosed to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.